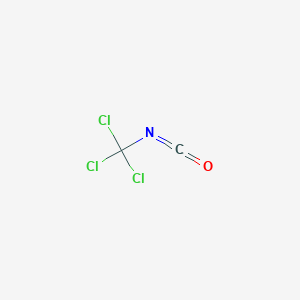

Trichloromethyl isocyanate

Description

Historical Context and Evolution of Isocyanate Chemistry Research

The field of isocyanate chemistry dates back to the mid-19th century. The synthesis of the first isocyanate compound by Charles Adolphe Wurtz in 1848 marked the beginning of a chemical class that would become industrially significant. patsnap.com For decades, isocyanates remained largely a scientific curiosity. poliuretanos.net A major breakthrough occurred in the 1930s when Otto Bayer and his team at I.G. Farben discovered that diisocyanates could react with polyols to form polyurethanes. patsnap.compatsnap.com This discovery laid the groundwork for the modern polyurethane industry. patsnap.com

The post-World War II era saw a dramatic increase in research and development, leading to the large-scale industrial production and commercialization of key isocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) in the 1950s and 1960s. patsnap.compatsnap.com The primary industrial synthesis method became the phosgenation of amines. poliuretanos.netcrowdchem.net Over the following decades, research focused on refining processes, developing new applications in foams, coatings, and adhesives, and addressing environmental and safety concerns. patsnap.compatsnap.compatsnap.com In recent years, the focus of isocyanate research has expanded to include green chemistry and sustainability, with efforts to develop bio-based isocyanates and safer, non-phosgene synthesis routes. patsnap.comrsc.org The Staudinger–aza-Wittig reaction, which uses carbon dioxide instead of the highly toxic phosgene (B1210022), is one such alternative method being explored. beilstein-journals.org

Table 1: Key Milestones in Isocyanate Chemistry

| Year | Discovery / Development | Key Figure / Group |

|---|---|---|

| 1848 | First synthesis of an isocyanate (ethyl isocyanate). patsnap.com | Charles Adolphe Wurtz |

| 1884 | First reported synthesis of an isocyanate via amine phosgenation. poliuretanos.net | Hentschel |

| 1937 | Discovery of the diisocyanate polyaddition process, leading to polyurethanes. poliuretanos.netpatsnap.compatsnap.com | Otto Bayer |

| 1950s-1960s | Rapid commercialization and industrial production of MDI and TDI. patsnap.compatsnap.com | Industrial Researchers |

| Late 20th/Early 21st Century | Shift towards sustainable and eco-friendly technologies, including bio-based isocyanates. patsnap.comrsc.org | Academic & Industrial Researchers |

Significance of Trichloromethyl Isocyanate in Modern Synthetic Methodologies

This compound is a significant reagent in organic synthesis due to its high reactivity, which allows it to act as an intermediate in the production of various valuable compounds. smolecule.comchembk.com It is particularly noted as a useful and often milder substitute for highly toxic phosgene or its safer-to-handle equivalent, trichloromethyl chloroformate (diphosgene), in certain chemical transformations. hi.isresearchgate.net

The compound's primary significance lies in its ability to facilitate the synthesis of other organic molecules. Research has demonstrated its utility in the following areas:

Preparation of other Isocyanates : It can be used to convert aliphatic amines into their corresponding isocyanates under mild conditions. hi.isacs.orgnih.gov This method is advantageous as it often allows for the synthesis of heat-sensitive or nonvolatile isocyanates that are difficult to purify by distillation. hi.is

Synthesis of Pharmaceutical Intermediates : The compound is used as a reagent in the preparation of complex molecules with potential biological activity. For example, it is employed in the synthesis of dihydropyrrolopyridine inhibitors of RORγ (Retineic acid receptor-related orphan receptor gamma), a target for autoimmune diseases. chemicalbook.comchemicalbook.com

Agrochemical Synthesis : Derivatives of this compound have applications in the agricultural sector as herbicides and insecticides. smolecule.comchembk.com

Polymer Chemistry : As with other isocyanates, it can be used in the production of polymers like polyurethanes. smolecule.comcymitquimica.com

Table 2: Selected Synthetic Applications of this compound

| Application Area | Reaction Type | Significance |

|---|---|---|

| Organic Synthesis | Phosgene Equivalent | Acts as a reagent for transformations typically requiring phosgene or diphosgene. hi.isresearchgate.net |

| Pharmaceuticals | Intermediate Synthesis | Used in the preparation of dihydropyrrolopyridine inhibitors of RORγ. chemicalbook.comchemicalbook.com |

| Agrochemicals | Derivative Synthesis | Serves as a precursor for certain herbicides and insecticides. smolecule.comchembk.com |

| Fine Chemicals | Isocyanate Synthesis | Enables the conversion of aliphatic amines to isocyanates under mild conditions. hi.is |

Scope and Objectives of Academic Inquiry into this compound

Academic research into this compound focuses on leveraging its unique reactivity to develop new synthetic methods and to better understand fundamental chemical processes. The objectives of these inquiries are often multifaceted.

One key area of investigation is its use as a model compound to study the reaction mechanisms of isocyanates. smolecule.com Understanding its reactions, for instance with water, provides insight into the broader behavior of isocyanates, which is crucial for industrial processes like the production of polyurethane foams where water is used as a blowing agent. smolecule.comwikipedia.org

Another significant objective is the development of novel and efficient synthetic routes to complex organic structures. Researchers have explored its use in multicomponent reactions (MCRs), which allow for the construction of intricate molecules in a single step from three or more reactants. rsc.orgresearchgate.net Furthermore, its application in the site-specific modification of complex biomolecules, such as nucleic acids, has been an area of interest. hi.is This involves preparing isocyanate-containing molecules that can be incorporated into structures like RNA to probe their three-dimensional folding and function. hi.is The development of mild and simple procedures for creating isocyanates from amines using reagents like trichloromethyl chloroformate (a precursor to this compound) highlights the academic goal of creating more efficient and broadly applicable synthetic tools. hi.isacs.org

Table 3: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | trichloro(isocyanato)methane | nih.gov |

| Synonyms | Isocyanic acid, trichloromethyl ester; Methane, trichloroisocyanato- | cymitquimica.comnih.gov |

| CAS Number | 30121-98-3 | nih.gov |

| Molecular Formula | C₂Cl₃NO | chembk.comnih.gov |

| Molecular Weight | 160.38 g/mol | nih.gov |

| Boiling Point | 119-123 °C | chembk.com |

| Density | 1.56 g/cm³ | chembk.com |

Structure

3D Structure

Propriétés

IUPAC Name |

trichloro(isocyanato)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl3NO/c3-2(4,5)6-1-7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBFBRZWBIXFGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(Cl)(Cl)Cl)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342254 | |

| Record name | Trichloromethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30121-98-3 | |

| Record name | Trichloromethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloromethyl Isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of Trichloromethyl Isocyanate

Intramolecular and Intermolecular Cyclization Pathways

Trichloromethyl isocyanate is a valuable precursor for the synthesis of various cyclic compounds through both intramolecular and intermolecular pathways.

Isocyanates can undergo cyclotrimerization to form highly stable 1,3,5-triazine-2,4,6-trione structures, commonly known as isocyanurates. This reaction can be catalyzed by a variety of reagents, including phosphines, N-heterocyclic carbenes, and organometallic compounds. researchgate.net The trimerization of this compound would yield 1,3,5-tris(trichloromethyl)-1,3,5-triazine-2,4,6-trione. The stability and properties of the resulting isocyanurate are influenced by the nature of the substituent on the nitrogen atom. Proazaphosphatranes are known to be efficient catalysts for the cyclo-trimerization of organic isocyanates, leading to high-purity isocyanurates with minimal side products. nih.gov While the direct trimerization of this compound is not extensively detailed, the general mechanism for isocyanate trimerization provides a framework for understanding this potential reaction. google.com

Isocyanates can participate as dienophiles in Diels-Alder reactions, a powerful tool for the formation of six-membered heterocyclic rings. The electron-withdrawing nature of the substituent on the isocyanate nitrogen generally enhances its dienophilic character. Therefore, this compound is expected to be a reactive dienophile. It can react with conjugated dienes to yield N-substituted δ-lactams. The hetero-Diels-Alder reaction of acyl isocyanates is a known synthetic route. While specific examples with this compound are not prevalent in the provided search results, the [4+2] cycloaddition of related compounds like N-sulfonyl acylketenimines with imines to form 1,3-oxazine derivatives has been reported. researchgate.net

This compound is a key building block in the synthesis of a variety of nitrogen-containing heterocycles.

Imidazolidinones: These five-membered rings can be synthesized through various routes involving isocyanates. One common method is the reaction of an isocyanate with an aziridine, which can lead to the formation of imidazolidinone derivatives. organic-chemistry.org Another approach involves the reaction of N-allylureas, formed from the addition of amines to isocyanates, which can then be cyclized. organic-chemistry.org this compound can be used to prepare N-(trichloromethyl)urea intermediates, which could potentially be cyclized to form imidazolidinones. mdpi.com For instance, 1-chloroformyl-3-acetyl-2-imidazolidinone has been synthesized using bis(trichloromethyl) carbonate, a phosgene (B1210022) equivalent. google.com

Oxazolidinones: The cycloaddition of isocyanates with epoxides is a direct route to oxazolidinones. google.comgoogle.com This reaction is often catalyzed and can be influenced by the solvent and reaction conditions. beilstein-journals.org The strong electrophilicity of this compound would likely facilitate its reaction with epoxides to form N-(trichloromethyl)oxazolidinones. researchgate.net

Triazolidinediones: While specific syntheses of triazolidinediones using this compound were not found, the synthesis of related semicarbazide (B1199961) and triazolidinedione compounds often involves isocyanate intermediates. google.com

| Heterocycle | General Synthetic Route Involving Isocyanates | Potential Role of this compound |

| Imidazolidinones | Reaction with aziridines or cyclization of N-allylureas | Precursor to N-(trichloromethyl)urea intermediates for cyclization |

| Oxazolidinones | Cycloaddition with epoxides | Highly reactive partner in cycloaddition reactions |

| Triazolidinediones | Reactions involving semicarbazide intermediates | Potential precursor in multi-step syntheses |

Rearrangement Reactions in Isocyanate Chemistry

Rearrangement reactions are fundamental in organic chemistry for the construction of complex molecular architectures from simpler precursors.

The Curtius rearrangement is a classic and versatile method for the synthesis of isocyanates from carboxylic acids via an acyl azide (B81097) intermediate. nih.govrsc.org The reaction proceeds through the thermal or photochemical decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. organic-chemistry.orgwikipedia.orgtestbook.com The resulting isocyanate can then be used in subsequent reactions without isolation. nih.gov

The synthesis of this compound itself could potentially be achieved through a Curtius rearrangement starting from trichloroacetic acid. The process would involve the conversion of trichloroacetic acid to its corresponding acyl chloride, followed by reaction with an azide salt (e.g., sodium azide) to form trichloroacetyl azide. Thermal decomposition of this azide would then yield this compound.

Hypothetical Synthesis of this compound via Curtius Rearrangement: Cl₃C-COOH → Cl₃C-COCl → Cl₃C-CON₃ → Cl₃C-N=C=O + N₂

The Curtius rearrangement is known for its mild reaction conditions and tolerance of a wide range of functional groups. rsc.org Various modifications of the Curtius rearrangement exist, often involving different reagents to facilitate the formation of the acyl azide or to promote the rearrangement under even milder conditions. nih.govwikipedia.org

Decarboxylative Condensation Reactions with Carboxylic Acids

This compound, like other isocyanates, can undergo decarboxylative condensation with carboxylic acids to form amides. researchgate.netnih.gov This reaction provides a valuable method for amide bond formation, where the isocyanate effectively acts as a dehydrating and coupling agent, with carbon dioxide as the only byproduct. acs.orgorganic-chemistry.org

The general mechanism for this reaction involves the initial nucleophilic addition of the carboxylic acid to the electrophilic carbon of the isocyanate group. This addition forms an unstable mixed carbamic-carboxylic anhydride (B1165640) intermediate. acs.orgresearchgate.net This intermediate readily undergoes decarboxylation (loss of CO₂) to yield the corresponding N-substituted amide. acs.orgresearchgate.net

The reaction can be represented as: R¹-N=C=O + R²-COOH → [R¹-NH-CO-O-CO-R²] → R¹-NH-CO-R² + CO₂

This transformation is versatile and has been shown to work with a broad range of substrates. Studies have demonstrated successful condensation using aliphatic, aromatic, and heteroaromatic carboxylic acids. acs.orgnih.gov The reaction is often facilitated by converting the carboxylic acid to its salt form (e.g., cesium or ammonium (B1175870) salt), which can enhance the rate and yield of the amide formation at room temperature. acs.orgorganic-chemistry.org A patent describes the general applicability of this reaction to various isocyanates, including halo-substituted hydrocarbyl isocyanates like this compound, and its use in forming monomeric amides as well as polyamides. google.com Research has also explored the use of ionic liquids as efficient and green media for this amidation reaction, showing good to excellent yields for both aromatic and aliphatic isocyanates. researchgate.net

| Isocyanate Type | Carboxylic Acid Type | Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Aryl Isocyanates | Aliphatic, Aromatic, Heteroaromatic | Carboxylate salt form, Room Temp. | N-Aryl Amide | High yield, CO₂ is sole byproduct | acs.orgorganic-chemistry.orgnih.gov |

| Acyl Isocyanates | Carboxylic Acids | Room Temp. | Unsymmetric Imide | Forms an imide structure | acs.orgnih.gov |

| Aliphatic Isocyanates | Aromatic Carboxylic Acids | Ionic Liquid (IL) media, Heat | N-Alkyl Amide | ILs act as efficient reaction media | researchgate.net |

| Halo-substituted Isocyanates (e.g., this compound) | Mono- or Polycarboxylic acids | Catalytic (e.g., cyclic phosphorus compounds) | Amide or Polyamide | Applicable to polymer synthesis | google.com |

| Aryl Isocyanates | Aliphatic Carboxylic Acids | Ce(III)/Photocatalysis | N-Aryl Amide | Radical-based mechanism | acs.org |

Applications of Trichloromethyl Isocyanate in Advanced Organic Synthesis

Reagent in the Synthesis of Diverse Organic Compound Classes

The potent electrophilicity of trichloromethyl isocyanate underpins its utility in the synthesis of various classes of organic molecules. It can serve as a precursor or reagent in transformations leading to valuable chemical intermediates.

Chlorocarbonyl Derivatives and Acyl Chlorides

While this compound itself is noted for its ability to chlorinate certain organic compounds, the direct conversion of carboxylic acids to acyl chlorides is more commonly achieved using its stable, solid precursor, bis(trichloromethyl) carbonate, also known as triphosgene (B27547). nih.govcymitquimica.com The synthetic utility of triphosgene in this context is well-documented and provides insight into the phosgene-like reactivity inherent in these molecules. nih.govresearchgate.net

The reaction involves the activation of a carboxylic acid with triphosgene, often in the presence of a catalytic amount of a tertiary amine or dimethylformamide (DMF). nih.gov This process is believed to proceed through the in-situ generation of phosgene (B1210022), which then converts the carboxylic acid into a highly reactive acyl chloride. google.com This method is valued for its mild conditions and the convenience of handling a solid reagent compared to gaseous phosgene. nih.govresearchgate.net The Vilsmeier reagent, generated from the interaction of triphosgene and DMF, has also been effectively used for the clean preparation of acyl chlorides from a range of carboxylic acids. nih.gov

Acid Anhydrides and Related Species

Similar to the synthesis of acyl chlorides, the preparation of carboxylic acid anhydrides from their corresponding acids can be efficiently carried out using phosgene-equivalent reagents like triphosgene. nih.gov This dehydration reaction showcases the power of these reagents to activate carboxylic acids toward condensation.

In a typical procedure, treating a carboxylic acid with triphosgene in the presence of a catalyst facilitates the formation of a symmetrical acid anhydride (B1165640). nih.gov This transformation provides a convenient route to these important acylating agents under relatively mild conditions. The reaction avoids the need for harsh dehydrating agents and often proceeds with high yield. nih.govresearchgate.net The general applicability of triphosgene for this purpose highlights the synthetic potential embedded in the chemical reactivity of its fundamental components. researchgate.net

Integration into Polymer Chemistry and Materials Science

The isocyanate functionality is a cornerstone of polymer chemistry, and this compound serves as a key reagent in this domain, particularly for creating polymers such as polyurethanes and polyureas. smolecule.com Its reactivity with nucleophiles like polyols and amines allows for the construction of diverse polymer backbones. smolecule.com

Polyurethane and Polyurea Synthesis through Isocyanate Chemistry

The fundamental reaction for polyurethane synthesis is the polyaddition of a diisocyanate with a polyol (a molecule with two or more hydroxyl groups). wikipedia.org Similarly, polyureas are formed through the reaction of a diisocyanate with a polyamine (a molecule with two or more amine groups). wikipedia.org this compound's reactivity makes it a suitable component for creating these polymers. smolecule.comcymitquimica.com

The core reactions are as follows:

Polyurethane Formation: An isocyanate group reacts with a hydroxyl group to form a urethane (B1682113) linkage. When di- or poly-functional monomers are used, a polyurethane polymer is created. wikipedia.org

Polyurea Formation: An isocyanate group reacts with an amine group to form a urea (B33335) linkage. The use of diisocyanates and diamines leads to the formation of long-chain polyureas. wikipedia.org

While specialized isocyanates can be used directly, industrial polymer production often relies on common diisocyanates like methylene (B1212753) diphenyl diisocyanate (MDI). The synthesis of such isocyanates can be accomplished via phosgenation or by using safer phosgene equivalents like triphosgene, showcasing the central role of this chemical family in polymer manufacturing. mdpi.com

Formation of Polyisocyanurate Resins

Beyond forming linear or branched polymers through reactions with co-monomers, the isocyanate group can react with itself in a cyclotrimerization reaction to form a highly stable, six-membered heterocyclic structure known as an isocyanurate ring. wikipedia.orgwikipedia.org This reaction is the basis for producing polyisocyanurate (PIR) resins, a class of thermoset plastics known for their exceptional thermal stability. wikipedia.orgrsc.org

When a diisocyanate, such as MDI, is subjected to specific catalysts at elevated temperatures, it undergoes trimerization. wikipedia.org This process creates a rigid, highly cross-linked polymer network. wikipedia.org PIR foams are chemically and thermally more robust than conventional polyurethane (PUR) foams due to the strength of the isocyanurate ring structure. wikipedia.orgrsc.org

Table 1: Comparative Properties of Polyurethane (PUR) vs. Polyisocyanurate (PIR) Foams

| Property | Polyurethane (PUR) | Polyisocyanurate (PIR) |

|---|---|---|

| Isocyanate Index | Typically around 100-125 nih.gov | Typically >180 wikipedia.orgnih.gov |

| Primary Linkage | Urethane | Isocyanurate |

| Thermal Stability | Urethane bonds break down around 100-110 °C wikipedia.org | Isocyanurate bonds break down above 200 °C wikipedia.org |

| Mechanical Properties | Generally more flexible | Stiffer and more brittle wikipedia.org |

| Key Feature | Versatile foam and elastomer applications nih.gov | Superior fire resistance and thermal insulation rsc.orgresearchgate.net |

Design and Synthesis of Degradable Biopolymers Utilizing Isocyanate Functionality

A sophisticated application of isocyanate chemistry is in the design of functional biopolymers with specific degradation profiles. By incorporating cleavable linkages into a diisocyanate monomer, polymers can be synthesized that break down under specific environmental triggers, which is highly desirable for biomedical applications like drug delivery. acs.orgnih.gov

A prominent example is the creation of reductively degradable biopolymers. acs.org In this approach, a specialized diisocyanate containing a disulfide bond, cystamine (B1669676) diisocyanate (CDI) , is synthesized. The synthesis is achieved by reacting cystamine dihydrochloride (B599025) with triphosgene in the presence of a base like pyridine (B92270). nih.govnih.gov

This CDI monomer is then polymerized with various diols, such as oligo(ethylene glycol) diol or oligo(ε-caprolactone) diol, via polycondensation to yield poly(ester-urethane)s. acs.orgnih.gov The resulting polymers contain disulfide bonds in their backbone. These bonds are stable under normal physiological conditions but are readily cleaved in a reductive environment, such as that found inside cells (e.g., in the presence of glutathione). acs.orgnih.gov This triggerable degradation allows for the controlled release of encapsulated drugs. acs.org

Table 2: Examples of Reductively Degradable Biopolymers Synthesized via Isocyanate Chemistry

| Isocyanate Monomer | Co-monomer | Resulting Polymer | Degradation Trigger |

|---|---|---|---|

| Cystamine Diisocyanate (CDI) acs.orgnih.gov | Oligo(ethylene glycol) diol acs.orgnih.gov | Reductively degradable Poly(ethylene glycol)-urethane (SSPEG) acs.org | Reductive environment (e.g., 10 mM glutathione) acs.org |

| Cystamine Diisocyanate (CDI) acs.orgnih.gov | Oligo(ε-caprolactone) diol acs.orgnih.gov | Reductively degradable Poly(ε-caprolactone)-urethane (SSPCL) acs.org | Reductive environment (e.g., 10 mM glutathione) acs.org |

Construction of Complex Molecular Architectures

This compound and its related phosgene surrogates, such as bis(trichloromethyl) carbonate (triphosgene), are pivotal in the assembly of intricate molecular frameworks. Their reactivity allows for the strategic introduction of the isocyanate functional group, which serves as a linchpin in the formation of key structural motifs.

Total Synthesis of Natural Products and Bioactive Molecules

The utility of phosgene surrogates is notably demonstrated in the total synthesis of complex natural products. These reagents provide a reliable method for creating isocyanate or carbamate (B1207046) intermediates that are essential for subsequent cyclization or coupling reactions.

A significant example is the use of triphosgene in the total synthesis of the indole (B1671886) alkaloid Fontanesine B. nih.gov In this synthesis, triphosgene, in the presence of triethylamine (B128534), efficiently converts an aminoindole precursor into a trichloromethyl carbamate intermediate. nih.gov This intermediate is not isolated but is subjected to heat in dimethyl sulfoxide (B87167) (DMSO), which facilitates a δ-lactam cyclization to furnish the core tetracyclic structure of the target molecule. nih.gov This strategy highlights how the reactive nature of the isocyanate precursor is harnessed to construct a challenging polycyclic system, a common feature in bioactive alkaloids. nih.govnih.govelsevier.comcnrs.fr The total synthesis of natural products serves to confirm their proposed structures and enables the preparation of analogues for studying structure-activity relationships. nih.govmdpi.com

Synthesis of Pharmaceutical and Agrochemical Intermediates

This compound is a valuable building block for creating intermediates used in the pharmaceutical and agrochemical industries. smolecule.comanshulchemicals.com Its primary function is to react with nucleophiles like amines and alcohols to form substituted ureas and carbamates, respectively. smolecule.com These moieties are prevalent in a wide array of biologically active compounds.

In pharmaceutical chemistry, the reagent is employed in the synthesis of diverse structures. For instance, it is used to prepare macrocyclic bisureas, which have applications as chloride ion binding agents in diagnostics. smolecule.com It also plays a role in generating 2-imidazolidinone derivatives, a scaffold found in some antimicrobial therapies. smolecule.com Furthermore, its application extends to the synthesis of precursors for more complex active pharmaceutical ingredients (APIs), such as ethyl 2-isocyanatoacetate, which is an antecedent to certain protease inhibitors. smolecule.com

In the agrochemical sector, derivatives of this compound are developed as herbicides and insecticides. smolecule.comanshulchemicals.com The urea and carbamate linkages formed using this reagent are common pharmacophores in molecules designed to target biological pathways in weeds and insects. smolecule.com

Table 1: Examples of Intermediates Synthesized Using this compound

| Intermediate Class | Application Area | Example of Use | Reference |

|---|---|---|---|

| Macrocyclic Bisureas | Diagnostics | Chloride ion binding agents | smolecule.com |

| 2-Imidazolidinone Derivatives | Pharmaceuticals | Antimicrobial therapies | smolecule.com |

| Ethyl 2-isocyanatoacetate | Pharmaceuticals | Precursor to protease inhibitors | smolecule.com |

| Substituted Ureas | Agrochemicals | Herbicides | smolecule.comanshulchemicals.com |

| Carbamates | Agrochemicals | Insecticides | smolecule.comanshulchemicals.com |

Advanced Synthetic Methodologies

The evolution of chemical synthesis has led to the development of technologies that improve safety, efficiency, and scalability. This compound and its analogues are well-suited for integration into these advanced systems.

Applications in Flow Chemistry Systems

Flow chemistry, or continuous flow processing, offers significant advantages for handling highly reactive and hazardous reagents like isocyanates and their precursors. google.comacs.org By conducting reactions in a continuous stream within a closed reactor system, transient and unstable intermediates can be generated and consumed in situ, minimizing risks associated with their accumulation and handling. google.com

The synthesis of isocyanates via methods like the Curtius rearrangement or from amines using phosgene surrogates can be effectively translated to flow systems. google.com This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction kinetics and cleaner production methods. google.comacs.org For industrial-scale production of isocyanate-based products, including polyurethanes, pharmaceuticals, and agrochemicals, flow chemistry provides a safer and more efficient alternative to traditional batch processing. google.comftimeters.com The technology mitigates the hazards associated with phosgene or its substitutes and allows for safer, scalable manufacturing. google.comgoogle.com

Utility in Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS), particularly in the context of peptide synthesis (SPPS), has benefited from the use of phosgene surrogates like triphosgene. nih.govgoogle.com These reagents are particularly effective for constructing urea-containing peptides and for mediating "difficult couplings" between sterically hindered amino acids. nih.govgoogle.com

In a typical application, an amino acid or peptide bound to a solid support (resin) is reacted with a phosgene surrogate. This can be used to generate a resin-bound isocyanate intermediate from a free amine group. nih.gov This reactive intermediate is then exposed to another amine (e.g., from a second amino acid) to form a stable urea linkage directly on the solid phase. nih.gov This method has been successfully applied to the synthesis of urea-based inhibitors of Prostate-Specific Membrane Antigen (PSMA), which are important diagnostic and therapeutic agents for prostate cancer. nih.gov The use of reagents like triphosgene allows for the efficient in situ generation of the necessary reactive species, avoiding the need to handle unstable isocyanate building blocks in solution. nih.govgoogle.com

Table 2: Solid-Phase Synthesis of a Urea Linkage Using a Phosgene Surrogate

| Step | Description | Reagents | Key Intermediate | Reference |

|---|---|---|---|---|

| 1 | Starting Material | Amine-functionalized solid support (Resin-NH2) | N/A | nih.govgoogle.com |

| 2 | Isocyanate Formation | Resin-NH2 is treated with triphosgene and a non-nucleophilic base (e.g., DIPEA). | Resin-N=C=O (Resin-bound isocyanate) | nih.gov |

| 3 | Urea Bond Formation | The resin-bound isocyanate is reacted with a free amine (R-NH2). | Resin-NH-C(O)-NH-R (Urea-linked product on resin) | nih.gov |

| 4 | Cleavage | The final product is cleaved from the solid support. | H2N-C(O)-NH-R (Free urea product) | google.com |

Computational Chemistry Approaches to Trichloromethyl Isocyanate Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of molecular systems, offering a favorable balance between computational cost and accuracy. arxiv.org DFT calculations are based on the principle that the electronic energy of a molecule's ground state is determined by its electron density. mdpi.com This approach is widely used to investigate the geometric and electronic structures of molecules, providing insights into their stability and reactivity. diva-portal.org

DFT is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. mdpi.com This involves optimizing the geometries of reactants, products, and, crucially, the transition states that represent the energy barriers of the reaction. fraunhofer.de By calculating the energies of these stationary points, activation energies can be determined, which are key to understanding reaction kinetics. fraunhofer.de

For isocyanate-related compounds, DFT has been employed to study various reactions, including cycloadditions. For instance, theoretical studies on the [3+2] cycloaddition reaction between nitrile oxides (which can rearrange to isocyanates) and other molecules have successfully detailed the reaction pathways. mdpi.comchemrxiv.org These studies screen possible routes, such as stepwise radical-mediated or concerted mechanisms, to identify the most energetically favorable path. mdpi.com The process involves locating the transition state structure and confirming it connects the reactants and products through intrinsic reaction coordinate (IRC) calculations. chemrxiv.org

Key Findings from DFT Reaction Mechanism Studies:

| Study Focus | DFT Functional/Method | Key Insight |

| Cycloaddition Reactions | M06-2X, B3LYP | Elucidation of concerted vs. stepwise pathways and prediction of regioselectivity. mdpi.com |

| Isocyanate Rearrangement | DLPNO-CCSD(T), ωB97X-D3 | Identification of cyclic adduct intermediates and transition states in catalyzed reactions. chemrxiv.org |

| General Reactivity | B3LYP/6-31G(d,p) | Explanation of regioselectivity based on steric and electronic control. researchgate.net |

Molecules with rotatable single bonds can exist in multiple conformations, and DFT is used to determine the relative stabilities of these conformers. This is achieved by performing potential energy scans, where the energy of the molecule is calculated as a function of the dihedral angle of a specific bond.

Studies on related compounds like trichloroacetyl isocyanate (CCl3CONCO) and chloroacetyl isocyanate (CH2ClCONCO) provide a model for how trichloromethyl isocyanate might be analyzed. nih.govnih.gov For trichloroacetyl isocyanate, calculations using B3LYP and MP2 methods with the 6-311++G** basis set predicted that the molecule predominantly exists in a cis-cis conformation, where the C-Cl and NCO groups are eclipsed with respect to the C=O bond. nih.gov This stability is attributed to a combination of steric hindrance and conjugation effects. nih.gov Similarly, for chloroacetyl isocyanate, DFT calculations identified two stable conformers, cis-cis and gauche-cis, with comparable relative stability. nih.gov

Molecular Dynamics Simulations of Isocyanate Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of molecular systems over time. arxiv.org MD simulations calculate the forces acting on each atom and integrate Newton's equations of motion to track their trajectories, providing insight into intermolecular interactions and bulk properties.

The application of atomistic MD simulations to isocyanates has been somewhat limited by the lack of accurately parameterized force fields capable of describing these specific molecules. mdpi.comresearchgate.net However, existing research demonstrates the potential of this approach. For example, MD simulations have been used to model the vapor-liquid phase behavior of a family of linear mono-isocyanates using specialized force fields like TraPPE (Transferable Potentials for Phase Equilibria). nsf.gov Other studies have used all-atom MD to investigate the agglomeration tendencies of poly(isocyanate) chains in aqueous solutions, revealing how these rigid-rod polymers interact and aggregate with increasing temperature. mdpi.com These simulations provide a bridge between molecular structure and macroscopic thermodynamic properties. mdpi.comnsf.gov

Computational Prediction of Spectroscopic Properties

Computational methods are essential for interpreting and predicting the spectroscopic signatures of molecules. By simulating spectra, theoretical calculations can aid in the assignment of experimental bands and provide a detailed understanding of the underlying molecular vibrations and electronic transitions. dntb.gov.ua

The vibrational frequencies observed in Infrared (IR) and Raman spectra correspond to the normal modes of molecular vibration. DFT calculations are highly effective at predicting these frequencies. For derivatives like trichloroacetyl isocyanate and chloroacetyl isocyanate, vibrational wavenumbers have been computed using the B3LYP/6-311++G** level of theory. nih.gov

The process often involves a normal coordinate analysis to determine the potential energy distribution (PED) for each mode, which describes the contribution of different internal coordinates (like bond stretches or angle bends) to a specific vibration. nih.govnih.gov The calculated theoretical wavenumbers are often systematically scaled to achieve better agreement with experimental data, with typical ratios of observed to calculated frequencies falling in the range of 0.97–1.04. nih.govnih.gov

Example of Calculated vs. Experimental Vibrational Frequencies for Trichloroacetyl Isocyanate:

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| NCO asymmetric stretch | ~2250 | ~2280 |

| C=O stretch | ~1750 | ~1780 |

| NCO symmetric stretch | ~1400 | ~1420 |

| CCl₃ symmetric stretch | ~800 | ~820 |

Note: Data are representative values based on studies of similar compounds. nih.gov

NMR spectroscopy is a powerful tool for structure elucidation, and computational chemistry can predict the chemical shifts of nuclei like ¹³C. smu.edu Theoretical methods such as the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, are employed for these calculations.

The accuracy of NMR chemical shift calculations can be sensitive to the chosen level of theory, basis set, and the molecular geometry used. smu.edu Furthermore, environmental factors, particularly the solvent, can significantly influence chemical shifts. These solvent effects can be modeled computationally, for instance, by using a Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. rsc.org Comparing calculated chemical shifts with experimental data serves as a stringent test for the accuracy of the computed molecular structure. smu.edu

Safety and Environmental Stewardship in Isocyanate Research and Industrial Processes

Methodologies for Process Safety Analysis in Phosgenation Alternatives

The production of isocyanates has traditionally involved the use of phosgene (B1210022), a highly toxic chemical. The drive to find safer alternatives has led to the development of various phosgenation-free routes. However, these alternative processes, including those for producing trichloromethyl isocyanate, are not without their own hazards. Therefore, a systematic and thorough Process Hazard Analysis (PHA) is a critical component of ensuring safety. ors-consulting.comexperidoc.comsynergenog.comsphera.comsafetyculture.com

Several methodologies can be employed to identify and evaluate potential hazards in the manufacturing process of this compound and its alternatives. These structured examination techniques help in recognizing potential failure modes and their consequences.

Commonly used PHA methods include:

Hazard and Operability Study (HAZOP): This systematic technique examines each part of a process to identify deviations from the intended design and their potential consequences. ors-consulting.comsynergenog.comsafetyculture.com A multidisciplinary team uses a set of guidewords (e.g., "no," "more," "less," "reverse") to explore potential deviations in process parameters like flow, temperature, and pressure.

What-If Analysis: This creative, brainstorming approach involves asking a series of "what-if" questions to explore potential hazardous scenarios and their consequences. experidoc.comsynergenog.comsphera.com

Checklist Analysis: This method uses a pre-defined list of potential hazards and safety considerations to ensure that common risks are not overlooked. experidoc.comsynergenog.com

Beyond these analytical tools, the principles of Inherently Safer Design (ISD) are fundamental to modern process safety. informit.comicheme.orgdoi.orgassp.org The goal of ISD is to eliminate or reduce hazards at their source, rather than relying on engineered safety systems or procedural controls. The four key principles of ISD are:

Minimization: Using smaller quantities of hazardous substances. informit.comicheme.org

Substitution: Replacing a hazardous substance with a less hazardous one. informit.comicheme.org

Moderation: Using less hazardous conditions, such as lower temperatures and pressures. informit.comicheme.org

Simplification: Designing processes to be less complex and therefore less prone to human error. informit.comicheme.org

| Methodology | Description | Application in Phosgenation Alternatives |

|---|---|---|

| Hazard and Operability Study (HAZOP) | A systematic, team-based examination of a process to identify potential deviations from the design intent and their consequences. ors-consulting.comsynergenog.comsafetyculture.com | Analyzing potential process upsets in the synthesis of this compound, such as temperature or pressure deviations that could lead to runaway reactions or the release of hazardous materials. |

| Failure Modes and Effects Analysis (FMEA) | A systematic, proactive method for evaluating a process to identify where and how it might fail and to assess the relative impact of different failures. synergenog.comsphera.com | Assessing the reliability of critical equipment, such as reactors, pumps, and control systems, to prevent failures that could result in a loss of containment. |

| What-If Analysis | A brainstorming technique that uses a series of "what-if" questions to explore potential hazardous scenarios. experidoc.comsynergenog.comsphera.com | Exploring a wide range of potential abnormal operating conditions and human errors that could occur during the production process. |

| Checklist Analysis | A method that uses a list of items to be checked for compliance with established safety standards and practices. experidoc.comsynergenog.com | Ensuring that the design and operation of the process comply with relevant industry codes, standards, and regulations for handling hazardous chemicals. |

Development of Safe Handling Protocols for this compound and its Precursors

Given the reactive and toxic nature of this compound, the development and implementation of comprehensive safe handling protocols are essential to protect personnel from exposure. coleparmer.comnih.gov These protocols should be based on a thorough understanding of the chemical's properties and potential hazards and should encompass all aspects of handling, from receipt and storage to use and disposal.

Engineering Controls: The primary line of defense against exposure to hazardous chemicals is the implementation of robust engineering controls. For this compound, these should include:

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the concentration of vapors in the work environment. coleparmer.com

Containment: The use of closed systems for reactions and transfers can significantly reduce the potential for release.

Emergency Equipment: Facilities must be equipped with readily accessible emergency eyewash stations and safety showers. coleparmer.com

Personal Protective Equipment (PPE): While engineering controls are designed to minimize exposure, the use of appropriate PPE is mandatory as a secondary level of protection. The selection of PPE should be based on a careful risk assessment of the specific tasks being performed. For handling this compound, the following PPE is generally recommended:

Respiratory Protection: A full-face or half-face respirator with cartridges suitable for organic vapors and particulates is often necessary. sysco-env.co.uk In situations with a high potential for exposure, powered air-purifying respirators (PAPRs) or supplied-air respirators may be required.

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact. sysco-env.co.ukcompositesone.com Standard disposable gloves may not provide adequate protection.

Eye and Face Protection: Chemical safety goggles or a face shield should be worn to protect the eyes and face from splashes. sysco-env.co.ukcompositesone.com

Handling and Storage Procedures:

Moisture Sensitivity: this compound is sensitive to moisture and should be stored in a cool, dry place in tightly sealed containers. coleparmer.comcoleparmer.com Contact with water should be avoided as it can lead to a reaction that produces carbon dioxide gas, potentially causing a pressure buildup in sealed containers. coleparmer.comactsafe.ca

Incompatible Materials: The compound should be stored away from incompatible materials such as strong oxidizing agents, bases, acids, amines, and alcohols. coleparmer.comfishersci.com

Spill Response: In the event of a spill, the area should be evacuated, and appropriate spill cleanup procedures should be followed. This typically involves absorbing the spill with an inert material like vermiculite or sand and placing it in a suitable container for disposal. coleparmer.com

| Body Part | Recommended PPE | Rationale |

|---|---|---|

| Respiratory System | Full-face or half-face respirator with appropriate cartridges. sysco-env.co.uk | To protect against the inhalation of toxic vapors. |

| Hands | Chemical-resistant gloves (e.g., nitrile, butyl rubber). sysco-env.co.ukcompositesone.com | To prevent skin contact and potential absorption. |

| Eyes and Face | Chemical safety goggles and/or a face shield. sysco-env.co.ukcompositesone.com | To protect against splashes and eye irritation. |

| Body | Chemical-resistant coveralls or disposable suits. sysco-env.co.uktsmfg.com | To prevent contamination of skin and personal clothing. |

Research into Environmental Fate and Transport Mechanisms

Understanding the environmental fate and transport of this compound is crucial for assessing its potential environmental impact and for developing strategies to mitigate any adverse effects. The behavior of a chemical in the environment is governed by a complex interplay of its physical and chemical properties and the characteristics of the receiving environment. For chlorinated isocyanates, key considerations include their persistence, potential for long-range transport, and degradation pathways.

Chlorinated organic substances are often characterized by their persistence in the environment, meaning they are not readily degraded and can accumulate in living organisms. naturvardsverket.se The presence of chlorine atoms in the molecule can make them more resistant to biodegradation.

The primary processes that determine the environmental fate of a chemical are:

Transformation and Degradation: This includes processes like hydrolysis, photolysis, and biodegradation that break down the chemical into other substances.

Transport: This refers to the movement of the chemical within and between environmental compartments, such as air, water, and soil.

For this compound, its reactivity as an isocyanate and its chlorinated nature will both play significant roles in its environmental behavior.

Hydrolysis Pathways and Environmental Degradation of Isocyanates

Hydrolysis is a key degradation pathway for isocyanates in the environment. The isocyanate functional group (-N=C=O) is highly reactive towards water. The reaction of an isocyanate with water typically proceeds in two stages. First, the isocyanate reacts with water to form a carbamic acid. This intermediate is generally unstable and rapidly decomposes to form an amine and carbon dioxide.

The rate of hydrolysis can be influenced by several factors, including pH, temperature, and the presence of catalysts. For some isocyanates, the hydrolysis process involves a two-stage process with the formation of an aniline intermediate. rsc.org The hydrolysis of phenyl isocyanate has been shown to be subject to general base catalysis, with one water molecule acting as a nucleophile and another as a general base. rsc.org

In addition to hydrolysis, other degradation pathways may be relevant for this compound. For instance, some chlorinated organic compounds can undergo biodegradation, although this is often a slow process. epa.gov

Long-Range Environmental Transport Modeling for Chlorinated Isocyanates

Persistent organic pollutants (POPs) are chemicals that can be transported over long distances in the atmosphere, far from their original sources. nih.govunbc.ca This long-range transport is a significant concern as it can lead to the contamination of remote ecosystems. nih.gov Chlorinated organic compounds are often classified as POPs due to their persistence and potential for long-range transport. naturvardsverket.semdpi.com

The potential for a chemical to undergo long-range atmospheric transport is influenced by its volatility, atmospheric lifetime, and partitioning behavior between the gas phase and atmospheric particles. semanticscholar.orgresearchgate.net Mathematical models are used to simulate and predict the long-range transport of chemicals in the environment. semanticscholar.orgresearchgate.net These models can be used to estimate a chemical's characteristic travel distance, which is the distance over which its concentration in the atmosphere is expected to decrease by a certain factor. researchgate.net

| Factor | Description | Relevance to this compound |

|---|---|---|

| Volatility | The tendency of a substance to vaporize. Higher volatility increases the potential for atmospheric transport. | The volatility of this compound will determine its initial partitioning into the atmosphere. |

| Atmospheric Lifetime | The time it takes for the concentration of a chemical in the atmosphere to decrease by half. A longer lifetime allows for greater transport distances. | The atmospheric lifetime will be determined by its reactivity with atmospheric oxidants and its rate of photolysis. |

| Partitioning Behavior | The distribution of a chemical between the gas phase and atmospheric particles. Partitioning to particles can affect transport and deposition processes. | The extent to which this compound sorbs to atmospheric particles will influence its transport and removal from the atmosphere. |

Life Cycle Assessment (LCA) Methodologies for Isocyanate Production and Application

Life Cycle Assessment (LCA) is a systematic methodology for evaluating the environmental impacts of a product, process, or service throughout its entire life cycle. semanticscholar.org For chemical production, an LCA typically considers the environmental burdens associated with raw material extraction, manufacturing, use, and end-of-life disposal or recycling. annualreviews.org This "cradle-to-gate" or "cradle-to-grave" approach provides a holistic view of the environmental footprint of a chemical like this compound. semanticscholar.org

The LCA process consists of four main phases:

Goal and Scope Definition: This phase defines the purpose of the study, the system boundaries, and the functional unit (the basis for comparison).

Life Cycle Inventory (LCI) Analysis: This involves compiling an inventory of all inputs (e.g., raw materials, energy) and outputs (e.g., products, emissions, waste) for the system under study.

Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate the potential environmental impacts, such as global warming potential, ozone depletion potential, and ecotoxicity.

For the production of this compound, an LCA would quantify the environmental impacts associated with each step of the manufacturing process, from the production of the starting materials to the final purification of the product. This would include an assessment of the energy consumption, greenhouse gas emissions, water use, and waste generation. google.com

Predictive LCA approaches are being developed to estimate the environmental impacts of chemical processes at an early stage of development, even when detailed mass and energy balances are not yet available. acs.org These methods can be valuable for guiding the development of more sustainable chemical manufacturing processes.

Sustainable Waste Management Strategies for Isocyanate-Related Byproducts

The production of specialty chemicals like this compound inevitably generates waste streams that require careful management. Sustainable waste management aims to minimize the environmental impact of these byproducts by prioritizing waste prevention, reuse, recycling, and treatment, with disposal as the last resort.

For waste streams containing chlorinated organic compounds, several treatment technologies are available. epa.gov These can be broadly categorized as:

Thermal Treatment: Incineration is a common method for destroying hazardous organic waste. epa.gov High-temperature incineration can effectively break down chlorinated compounds into less harmful substances. However, it is important to ensure that the incineration process is well-controlled to prevent the formation of dioxins and other toxic byproducts.

Chemical Treatment: Chemical dechlorination processes can be used to remove chlorine atoms from organic molecules, rendering them less toxic and more amenable to further treatment. epa.gov

Biological Treatment: Bioremediation involves the use of microorganisms to break down organic contaminants. nih.gov While some chlorinated compounds are resistant to biodegradation, specialized microorganisms can be used to treat certain types of chlorinated waste. nih.govresearchgate.net

In addition to end-of-pipe treatment technologies, there is a growing interest in developing more sustainable and circular approaches to waste management in the chemical industry. This includes exploring opportunities to valorize waste streams by converting them into valuable products. For example, research is being conducted on the use of waste biomass for the production of isocyanate-free polyurethanes, which could offer a more sustainable alternative to traditional polyurethane chemistry. rsc.orgresearchgate.net

By adopting a combination of waste minimization practices, advanced treatment technologies, and innovative valorization strategies, the chemical industry can move towards a more sustainable approach to managing isocyanate-related byproducts.

Future Research Directions and Emerging Trends in Trichloromethyl Isocyanate Chemistry

Development of Novel Catalytic Systems for Isocyanate Reactions

The high reactivity of isocyanates necessitates precise control, which is often achieved through catalysis. A major effort in the chemical industry is the development of new catalytic systems to improve efficiency and reduce environmental impact. nationalacademies.org Future research is focused on creating catalysts that are not only highly active but also selective, enabling specific transformations of the isocyanate group while minimizing side reactions. For polyurethane production, a key application of isocyanates, research is actively seeking tin-free catalysts to replace traditional options like dibutyltin dilaurate, which face regulatory pressure. google.com

Catalysts for isocyanate reactions are broadly categorized into Lewis basic types and metal-containing systems. researchgate.nettue.nl The development of these systems aims to enhance reaction rates and control the properties of resulting polymers, such as polyurethanes and polyisocyanurates. researchgate.nettue.nl For a reactive compound like trichloromethyl isocyanate, advanced catalysts could enable its use in complex reactions where selectivity is paramount.

| Catalyst Class | Examples | Application in Isocyanate Reactions | Research Goal |

| Metal-Containing Catalysts | Tin compounds (e.g., Dibutyltin dilaurate), Group VIII metal complexes google.comresearchgate.net | Polyurethane synthesis, Reductive carbonylation of nitroaromatics google.comresearchgate.net | Develop highly active, non-toxic, tin-free alternatives. google.com |

| Lewis Basic Catalysts | Tetraethylammonium 2-(carbamoyl) benzoate, Potassium trifluoroacetate researchgate.nettue.nl | Cyclotrimerization to form isocyanurates, Allophanate formation researchgate.nettue.nl | Improve selectivity and efficiency for creating materials with enhanced thermal stability. researchgate.net |

Exploration of Bio-Based Feedstocks for Sustainable Isocyanate Production

The chemical industry is increasingly shifting from petroleum-based feedstocks to renewable biological sources to enhance sustainability. metatechinsights.comgrandviewresearch.com This trend is prominent in the polyurethane sector, where significant research is dedicated to producing "green" polyurethanes (G-PUs) from renewable raw materials. rsc.orgresearchgate.net While much of the focus has been on developing bio-polyols, there is a growing interest in synthesizing isocyanates from biomass as well. rsc.orgmdpi.com

Common bio-based sources for isocyanate and polyurethane production include vegetable oils (like castor, soybean, and rapeseed oil), lignin, and carbohydrates. metatechinsights.comrsc.orgmdpi.com The global market for bio-based isocyanates is expanding, driven by environmental regulations and consumer demand for sustainable products. metatechinsights.comgrandviewresearch.com Although this compound is synthesized via conventional chemical routes, the broader industry trend towards bio-based alternatives may spur research into novel, sustainable compounds that could serve similar functions.

| Feedstock Source | Examples | Potential for Isocyanate Production |

| Vegetable Oils | Soybean oil, Castor oil, Palm oil metatechinsights.commdpi.com | Can be chemically modified to produce polyols and, increasingly, isocyanates. rsc.orgmdpi.com |

| Lignocellulosic Biomass | Lignin, Cellulose from wood and agricultural waste metatechinsights.commdpi.com | A complex but abundant source for aromatic bio-isocyanates. metatechinsights.commdpi.com |

| Carbohydrates | Sugars, Starch rsc.orgrsc.org | Can be converted into building blocks for monomers like sorbitol-based cyclic carbonates for NIPU foams. rsc.org |

| Other Sources | Algae, Cashew Nut Shell Liquid (CNSL) rsc.org | Emerging feedstocks with potential for unique chemical structures. rsc.org |

Advancements in Non-Isocyanate Polyurethane Chemistry

Concerns over the toxicity of isocyanate feedstocks have driven significant research into non-isocyanate polyurethanes (NIPUs). nih.govresearchgate.net The most promising pathway to NIPUs involves the reaction between cyclic carbonates and polyfunctional amines. nih.govresearchgate.netnih.gov This method avoids hazardous materials and produces polyhydroxyurethanes (PHUs), which feature hydroxyl groups alongside the urethane (B1682113) linkages. researchgate.netnih.gov

NIPUs often exhibit properties superior to their conventional counterparts, including enhanced chemical, mechanical, and thermal resistance. nih.govresearchgate.netnih.gov Furthermore, the synthesis process is not sensitive to moisture, which is a significant technological advantage over traditional polyurethane production. nih.govresearchgate.netnih.gov This growing field represents a major shift away from isocyanate-dependent systems.

| Property | Conventional Polyurethanes (PU) | Non-Isocyanate Polyurethanes (NIPU) |

| Synthesis Route | Polyaddition of isocyanates and polyols. nih.gov | Polyaddition of cyclic carbonates and amines. nih.gov |

| Key Precursors | Diisocyanates, Polyols. nih.gov | Cyclic Carbonates, Polyamines. nih.gov |

| Toxicity Profile | Involves toxic isocyanate and phosgene (B1210022) precursors. nih.gov | Eliminates the use of hazardous isocyanates. nih.gov |

| Moisture Sensitivity | Highly sensitive to moisture during production. | Invulnerable to moisture. nih.govresearchgate.netnih.gov |

| Chemical/Thermal Resistance | Standard. | Often improved compared to conventional PUs. nih.govresearchgate.netnih.gov |

Integration of Artificial Intelligence and Machine Learning in Isocyanate Reaction Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and discovery of new molecules and reactions. researchgate.netmdpi.com These computational tools are being applied to predict reaction outcomes, plan synthetic routes, and optimize reaction conditions, thereby minimizing waste and maximizing efficiency. mdpi.comgcande.org

In the context of isocyanate chemistry, AI can be used to model the behavior of highly reactive compounds, screen virtual libraries of catalysts, and predict the properties of novel polyurethane materials. gcande.orggithub.io For instance, deep learning models can predict the mechanical properties of polyurethane foams based on their microstructure, providing a powerful tool for material design. github.io Projects like the "Artificial Intelligence in Chemical Reaction Design and Discovery" (AICReDD) aim to use AI to predict reaction pathways and suggest novel, useful chemical reactions, which could be applied to the complex chemistry of this compound. jst.go.jp

| AI/ML Application | Description | Relevance to Isocyanate Chemistry |

| Reaction Prediction | AI models predict the products of a reaction based on starting materials and conditions. mdpi.com | Can forecast outcomes for reactions involving highly reactive isocyanates, improving safety and efficiency. |

| Synthetic Route Planning | Algorithms design the most efficient sequence of reactions to synthesize a target molecule. gcande.org | Helps in designing greener and more atom-economical pathways to complex isocyanate-derived products. |

| Material Design | Deep learning techniques are used to predict material properties from structural or compositional data. github.io | Accelerates the discovery of new polymers with desired characteristics, such as optimal foam structure or tensile strength. github.io |

| Catalyst Discovery | Computational tools screen virtual libraries of potential catalysts to identify promising candidates. gcande.org | Speeds up the development of novel, more effective catalysts for isocyanate polymerization and other reactions. |

New Frontiers in Heterocyclic and Polymer Synthesis Utilizing this compound

Isocyanates are versatile building blocks used in the synthesis of a wide range of polymers beyond polyurethanes, including polyamides, polyimides, and poly(amide-imide)s. kpi.ua Their reactivity also makes them valuable reagents in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. nih.gov

The unique structure of this compound, with its highly reactive isocyanate group and the trichloromethyl group, offers potential for novel synthetic applications. Research is exploring the use of functionalized isocyanates in cyclocondensation and heterocyclization reactions to create complex ring systems. researchgate.netnih.gov For example, isocyanide-based multicomponent reactions are powerful tools for accessing diverse heterocyclic scaffolds. nih.gov The dual reactivity of this compound could be leveraged to construct new polymers with unique properties or to serve as a key intermediate in the synthesis of novel azaheterocyclic compounds.

Q & A

Q. What are the common synthetic routes for preparing trichloromethyl isocyanate in laboratory settings?

this compound (CAS 30121-98-3) is typically synthesized via two primary methods:

- Reaction of aliphatic amines with trichloromethyl chloroformate (TCF): This method, adapted from Sigurdsson et al. (1996), involves reacting amines with TCF under mild conditions to yield isocyanates. For example, primary amines react with TCF in anhydrous solvents (e.g., dichloromethane) at 0–25°C, followed by purification via vacuum distillation .

- Bis(trichloromethyl) carbonate (BTC)-mediated synthesis: BTC serves as a safer alternative to phosgene derivatives. In this approach, BTC reacts with amines in the presence of catalysts (e.g., DMAP) to generate isocyanates. This method is scalable and avoids hazardous intermediates, as demonstrated in the synthesis of triazole isocyanate derivatives .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Analytical methods include:

- Gas chromatography (GC): Purity assessment (e.g., 97% GC grade) using non-polar capillary columns and flame ionization detection .

- Spectroscopic techniques:

- ¹H/¹³C NMR: Confirmation of the isocyanate (–NCO) group via characteristic peaks (δ ~120–130 ppm for ¹³C) and absence of amine/byproduct signals.

- IR spectroscopy: Detection of the –NCO stretching vibration (~2250 cm⁻¹) .

- Elemental analysis: Validation of empirical formula (C₂Cl₃NO) and chlorine content .

Q. What precautions are critical for handling this compound due to its reactivity and toxicity?

Key safety measures include:

- Moisture avoidance: The compound hydrolyzes readily, releasing toxic gases (e.g., HCl, CO₂). Reactions must be conducted under inert atmospheres (N₂/Ar) .

- Personal protective equipment (PPE): Use of nitrile gloves, chemical-resistant goggles, and fume hoods to prevent inhalation or dermal contact .

- Storage: Anhydrous conditions at –20°C in amber glass containers to prevent photodegradation and moisture ingress .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cyclization reactions?

this compound acts as an electrophile in cycloaddition and nucleophilic substitution reactions. For example:

- Heterocyclic synthesis: In the formation of 1,3,5-triazones, the –NCO group reacts with thiols or amines to form thiourea or urea linkages, respectively. The trichloromethyl group enhances electrophilicity, facilitating ring closure under mild conditions (e.g., 30–50°C) .

- Kinetic vs. thermodynamic control: The reaction pathway can be modulated by solvent polarity and temperature. Polar aprotic solvents (e.g., DMF) favor kinetic products (e.g., linear intermediates), while non-polar solvents promote thermodynamically stable cyclized products .

Q. What strategies are effective in mitigating the decomposition of this compound under varying storage conditions?

Stabilization approaches include:

- Additive stabilization: Incorporation of radical scavengers (e.g., BHT) to inhibit autoxidation, which accelerates decomposition .

- Lyophilization: Freeze-drying the compound in the presence of inert matrices (e.g., silica gel) to minimize hydrolytic degradation .

- Real-time stability monitoring: Use of Raman spectroscopy to track –NCO group integrity during storage, enabling timely intervention .

Q. How does this compound contribute to environmental persistence of chlorinated compounds, and what degradation pathways are observed?

Environmental studies reveal:

- Hydrolytic degradation: In aqueous systems, hydrolysis yields trichloromethylamine and CO₂, with half-lives ranging from hours (pH > 10) to weeks (pH 4–7) .

- Photolytic cleavage: UV exposure generates chlorinated radicals (·CCl₃), which react with atmospheric O₂ to form phosgene and Cl⁻ ions. This pathway is significant in soil and groundwater systems .

- Biodegradation: Limited microbial degradation occurs due to the compound’s toxicity; however, white-rot fungi (e.g., Phanerochaete chrysosporium) show partial degradation via extracellular peroxidases .

Q. What role does this compound play in the synthesis of agrochemicals, and how are reaction conditions optimized for scale-up?

The compound is pivotal in synthesizing sulfonylurea herbicides (e.g., Halosulfuron-methyl):

- Key step: Reaction with sulfonamide intermediates in p-xylene at 140°C, catalyzed by triethylenediamine. The trichloromethyl group enhances electrophilicity, enabling efficient coupling .

- Scale-up challenges:

- Solvent selection: High-boiling solvents (e.g., p-xylene) facilitate reflux conditions without side reactions.

- Catalyst recycling: Immobilized catalysts (e.g., silica-supported DMAP) improve yield (≥85%) and reduce waste .

Methodological Considerations

- Contradictory data resolution: Discrepancies in reported reaction yields (e.g., 30% vs. 92% in triazone synthesis) often arise from solvent purity or catalyst loading. Replication under strictly anhydrous conditions is recommended .

- Advanced characterization: High-resolution mass spectrometry (HRMS) and X-ray crystallography are critical for confirming novel derivatives, particularly in asymmetric syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.